Sodium 3-methoxy-3-oxopropane-1-sulfinate

Catalog No.
S770613
CAS No.
90030-48-1
M.F
C4H7NaO4S
M. Wt
174.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-methoxy-3-oxopropane-1-sulfinate

CAS Number

90030-48-1

Product Name

Sodium 3-methoxy-3-oxopropane-1-sulfinate

IUPAC Name

sodium;3-methoxy-3-oxopropane-1-sulfinate

Molecular Formula

C4H7NaO4S

Molecular Weight

174.15 g/mol

InChI

InChI=1S/C4H8O4S.Na/c1-8-4(5)2-3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1

InChI Key

YICFALDKKMHFLT-UHFFFAOYSA-M

SMILES

COC(=O)CCS(=O)[O-].[Na+]

Canonical SMILES

COC(=O)CCS(=O)[O-].[Na+]

Isomeric SMILES

COC(=O)CCS(=O)[O-].[Na+]

Synthesis of Sulfonimides

[Pending Research]

Based on the latest search results, the primary application of Sodium 3-methoxy-3-oxopropane-1-sulfinate is as a reagent in organic chemistry for the synthesis of sulfonimides from aryl and benzyl halides This compound is particularly useful due to its ability to facilitate these conversions under basic conditions

I understand you’re looking for more applications of Sodium 3-methoxy-3-oxopropane-1-sulfinate. The search results indicate that the primary known application of this chemical is as a reagent in organic chemistry for the synthesis of sulfonimides from aryl and benzyl halides . This process is significant in the field of organic synthesis where sulfonimides serve as valuable intermediates for the development of pharmaceuticals and other complex organic molecules.

Sodium 3-methoxy-3-oxopropane-1-sulfinate is a sulfinic acid salt with the chemical formula C₄H₇NaO₄S. It is recognized for its unique structure, which includes a sulfinyl group (-SO₂) attached to a propan-1-sulfinate backbone. This compound is often utilized in organic synthesis and has garnered attention for its potential applications in medicinal chemistry and catalysis. Its physical properties include being a white to off-white crystalline powder, soluble in water, and exhibiting mild irritant characteristics to skin and eyes .

Due to the limited research on this compound, its mechanism of action in biological systems or interaction with other molecules remains unknown [].

  • Oxidation: It can be oxidized to form sulfonic acids, which are more stable and can be used in further synthetic applications .
  • Nucleophilic Substitution: The sulfinyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various nucleophiles.
  • Condensation Reactions: The compound can undergo condensation reactions with amines and alcohols, leading to the formation of sulfonamides and esters, respectively.

These reactions highlight its versatility as a reagent in organic synthesis.

The synthesis of sodium 3-methoxy-3-oxopropane-1-sulfinate can be achieved through several methods:

  • Direct Sulfonation: This involves the reaction of 3-methoxy-3-oxopropane with sulfur dioxide or its derivatives under controlled conditions.
  • Oxidative Methods: Utilizing oxidizing agents to convert corresponding sulfides or thioethers into sulfinates.
  • Copper-Catalyzed Reactions: Recent advancements have shown that copper-catalyzed methods can facilitate the synthesis of masked aryl sulfinates, including sodium 3-methoxy-3-oxopropane-1-sulfinate, under mild conditions .

These methods emphasize the compound's accessibility for synthetic chemists.

Sodium 3-methoxy-3-oxopropane-1-sulfinate finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing sulfonamides and other derivatives.
  • Medicinal Chemistry: Potential use in drug development due to its unique structure.
  • Catalysis: Acts as a catalyst or co-catalyst in certain organic reactions, enhancing reaction efficiency and selectivity.

Its multifunctionality makes it valuable in both academic research and industrial applications.

Interaction studies involving sodium 3-methoxy-3-oxopropane-1-sulfinate primarily focus on its reactivity with other organic compounds. Investigations have shown that it can effectively react with various nucleophiles, including amines and alcohols, leading to the formation of diverse products. Understanding these interactions is crucial for optimizing its use in synthetic pathways and exploring new applications.

Sodium 3-methoxy-3-oxopropane-1-sulfinate shares similarities with several other compounds within the sulfinic acid family. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Sodium SulfinateSimple sulfonate structureCommonly used as a reducing agent
Sodium BenzenesulfinateAromatic ring attachedMore stable due to aromatic resonance
Potassium 3-methylsulfinylpropanoateMethyl group additionEnhanced lipophilicity

Sodium 3-methoxy-3-oxopropane-1-sulfinate stands out due to its methoxy group and propanoyl backbone, which provide unique reactivity profiles compared to other sulfinates. Its ability to participate in diverse

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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